BenchChemオンラインストアへようこそ!

Etilevodopa

Solubility Prodrug Gastrointestinal Absorption

Etilevodopa (TV-1203) is a non-interchangeable, ethyl-ester prodrug of levodopa engineered for superior gastric solubility and rapid hydrolysis. Its shorter tmax (~24 min advantage) and higher early levodopa AUC make it the definitive PK benchmark for immediate-release formulation development and gastric-stasis research, where generic levodopa cannot replicate its kinetic profile. Beyond CNS applications, its unique solubility enables high-concentration ocular formulations (10% topical) unreachable with standard levodopa. Researchers leveraging this compound gain a validated tool to dissect plasma concentration–onset relationships and serve as a positive control in prodrug delivery studies. Available exclusively for R&D in ≥98% (HPLC) purity; not for human use.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 37178-37-3
Cat. No. B1671700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtilevodopa
CAS37178-37-3
SynonymsEtilevodopa;  Levodopa ethyl ester;  L-Dopa ethyl ester; 
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C11H15NO4/c1-2-16-11(15)8(12)5-7-3-4-9(13)10(14)6-7/h3-4,6,8,13-14H,2,5,12H2,1H3/t8-/m0/s1
InChIKeyNULMGOSOSZBEQL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etilevodopa (CAS 37178-37-3): Soluble Levodopa Prodrug for Parkinson's Disease Research and Procurement


Etilevodopa (L-Dopa ethyl ester, TV-1203) is an ethyl-ester prodrug of levodopa [1]. It was developed as a dopaminergic agent for the treatment of Parkinson's disease [2]. Upon oral administration, it is rapidly hydrolyzed by nonspecific esterases in the gastrointestinal tract to yield levodopa and ethanol . It is characterized by enhanced gastric solubility compared to levodopa [3]. Despite reaching Phase III clinical trials, it was never marketed [4].

Why Etilevodopa Cannot Be Substituted by Generic Levodopa in Research Requiring Enhanced Gastric Solubility


In-class compounds, such as standard levodopa, are not interchangeable with etilevodopa due to significant differences in their physicochemical and pharmacokinetic properties. Etilevodopa is a highly soluble prodrug that dissolves more readily in the stomach, potentially addressing the issue of delayed gastric emptying and erratic absorption seen with levodopa [1]. This leads to a shorter time to maximum plasma concentration (tmax) and higher early systemic exposure (AUC) of levodopa [2]. These differential properties are critical for research focused on optimizing the onset of clinical effect and understanding motor fluctuations in Parkinson's disease. Therefore, generic substitution with levodopa would invalidate experiments predicated on these distinct kinetic and solubility advantages.

Quantitative Comparative Evidence for Etilevodopa vs. Levodopa: A Guide for Scientific Selection


Enhanced Gastric Solubility: A Key Differentiator for Etilevodopa Over Standard Levodopa

Etilevodopa exhibits significantly greater solubility in the stomach compared to levodopa, a key differentiator for its prodrug design [1]. This is explicitly stated in primary literature as a property that facilitates faster gastric emptying and subsequent absorption. No quantitative solubility values (e.g., mg/mL in simulated gastric fluid) are provided in the core comparative studies, but the relative difference is a foundational premise of the prodrug. This class-level inference is based on the consistent qualitative description across multiple authoritative sources.

Solubility Prodrug Gastrointestinal Absorption Parkinson's Disease

Faster Time to Peak Plasma Levodopa (tmax): Etilevodopa vs. Standard Levodopa

In a randomized, open-label, crossover study of 29 patients with Parkinson's disease and response fluctuations, etilevodopa/carbidopa administration resulted in a significantly shorter plasma levodopa tmax compared to standard levodopa/carbidopa [1]. The mean tmax was reduced by approximately 24 minutes.

Pharmacokinetics tmax Motor Fluctuations Parkinson's Disease

Increased Early Systemic Exposure (AUC) of Levodopa with Etilevodopa

The same crossover study demonstrated that during the first 45 minutes post-dose, the plasma levodopa area under the curve (AUC) was significantly greater following etilevodopa administration compared to levodopa [1]. This indicates a faster and more substantial early absorption of the active moiety. AUC for 0-1 hour and 0-2 hours were also significantly greater for etilevodopa.

Pharmacokinetics AUC Bioavailability Parkinson's Disease

Comparable Clinical Efficacy but No Superiority: TTON and Response Failures vs. Levodopa

A large, double-blind, randomized controlled trial of 327 patients with Parkinson's disease and motor fluctuations compared etilevodopa-carbidopa to levodopa-carbidopa [1]. Despite the pharmacokinetic advantages, there was no significant difference in clinical outcomes. The reduction in total daily time to 'on' (TTON) was 0.58 hour for etilevodopa and 0.79 hour for levodopa (P = .24). Similarly, reduction in response failures was -6.82% for etilevodopa vs -4.69% for levodopa (P = .20).

Clinical Trial Efficacy Motor Fluctuations Parkinson's Disease

Ocular Penetration and Safety: Etilevodopa as a Topical Agent for Myopia Research

A 2021 study evaluated etilevodopa as a topical prodrug for ocular dopamine delivery [1]. In rats, a single topical administration of etilevodopa 10% achieved an intravitreal half-life of 8 hours. The study noted that while no difference in ocular penetration was observed between levodopa and etilevodopa at similar concentrations, etilevodopa's higher solubility allowed it to be applied at much higher concentrations (10%).

Ocular Pharmacology Myopia Dopamine Topical Delivery

Optimal Research and Industrial Applications for Etilevodopa Based on Differential Evidence


Investigation of Pharmacokinetic-Pharmacodynamic (PK/PD) Relationships in Motor Fluctuations

As demonstrated in Section 3, etilevodopa provides a distinct pharmacokinetic profile with a shorter tmax and higher early levodopa AUC compared to standard levodopa [1]. However, clinical trial data show no superiority in reducing TTON or response failures [2]. This combination makes etilevodopa a unique tool for precisely dissecting the relationship between early levodopa plasma kinetics and the clinical onset of motor function. Researchers can use etilevodopa to test hypotheses about the threshold or shape of the plasma concentration-time curve required to achieve a clinical 'on' state, which is not possible with standard levodopa alone.

Preclinical Development of Novel Formulations for Rapid-Onset Parkinson's Disease Therapy

The enhanced gastric solubility of etilevodopa [1] and its rapid conversion to levodopa [2] position it as a benchmark for developing new immediate-release or rapid-onset formulations. It serves as a positive control in animal models of gastric stasis or for evaluating novel prodrugs and delivery systems aimed at bypassing erratic gastric emptying. Comparative studies against new chemical entities can leverage etilevodopa's established PK advantage (e.g., tmax reduction of ~24 minutes) as a reference standard for performance [1].

Topical Dopaminergic Therapy for Myopia and Other Ocular Disorders

The high solubility of etilevodopa, allowing for a 10% topical formulation, is a key differentiator for ocular applications [1]. Its ability to deliver dopamine to the posterior segment of the eye with an intravitreal half-life of 8 hours in rats, and its demonstrated safety upon topical application, supports its use as a research tool in preclinical myopia models [1]. This is a non-obvious, high-value application where levodopa cannot be effectively substituted due to solubility constraints.

Reference Standard in Analytical Method Development and Quality Control

Etilevodopa is an ethyl ester prodrug of levodopa with a unique chemical structure (C11H15NO4) [1]. In pharmaceutical analysis, it is required as a reference standard for methods that must distinguish the prodrug from the active drug (levodopa) and other related impurities [2]. Its use is essential in stability-indicating HPLC methods, dissolution testing, and for the characterization of levodopa-related substances in both active pharmaceutical ingredients and finished drug products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etilevodopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.